Author: BenchChem Technical Support Team. Date: January 2026
Foreword: Unveiling the Potential of a Rigid Crosslinker
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on 1,4-Phenylene diacrylate (CAS 6729-79-9). This seemingly simple aromatic diacrylate monomer, also known as hydroquinone diacrylate, possesses a unique combination of rigidity, thermal stability, and reactivity that makes it a compelling building block for a diverse array of applications, from high-performance coatings to advanced biomaterials. In the following sections, we will delve into the core scientific principles governing its synthesis, polymerization, and application, with a particular focus on its burgeoning potential in the realm of drug development. Our exploration will be grounded in established scientific literature and practical insights, aiming to empower you with the knowledge to harness the full potential of this versatile crosslinking agent.
Core Molecular Attributes and Physicochemical Properties
1,4-Phenylene diacrylate is a symmetrical molecule featuring a central benzene ring ester-linked to two acrylate functional groups at the para positions. This rigid aromatic core is the defining feature of the monomer, imparting significant thermal and mechanical stability to the resulting polymers.
Figure 1: Chemical structure of 1,4-Phenylene diacrylate.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 6729-79-9 | [1] |
| Molecular Formula | C₁₂H₁₀O₄ | [1][2] |
| Molecular Weight | 218.21 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 88-89 °C | [2] |
| Boiling Point | 352.6 ± 12.0 °C (Predicted) | [2] |
| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.531 | [4] |
| IUPAC Name | (4-prop-2-enoyloxyphenyl) prop-2-enoate | [1] |
Table 1: Physicochemical properties of 1,4-Phenylene diacrylate.
Synthesis of 1,4-Phenylene Diacrylate: A Laboratory Protocol
The most common and straightforward synthesis of 1,4-phenylene diacrylate involves the esterification of hydroquinone with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Causality Behind Experimental Choices
-
Reactants: Hydroquinone serves as the diol backbone, providing the rigid phenylene core. Acryloyl chloride is the acylating agent that introduces the polymerizable acrylate functionalities.
-
Base: A tertiary amine, such as triethylamine or pyridine, is commonly used as an acid scavenger. It reacts with the HCl generated during the esterification, driving the reaction to completion and preventing potential side reactions catalyzed by the acid.
-
Solvent: A dry, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether is chosen to dissolve the reactants and prevent hydrolysis of the highly reactive acryloyl chloride.
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) initially to control the exothermic reaction between the acid chloride and the phenol. The reaction is then allowed to warm to room temperature to ensure complete conversion.
-
Inhibitor: A small amount of a polymerization inhibitor, such as hydroquinone or 4-methoxyphenol (MEHQ), is often added to the final product to prevent spontaneous polymerization during storage.
Step-by-Step Synthesis Protocol
Materials:
-
Hydroquinone
-
Acryloyl chloride
-
Triethylamine (or pyridine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Hydroquinone (for inhibition)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve hydroquinone (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acryloyl Chloride: Slowly add acryloyl chloride (2.1 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 1,4-phenylene diacrylate as a white crystalline solid.
-
Inhibition: Add a small amount of hydroquinone (e.g., 100-200 ppm) to the purified product before storage.
Figure 2: Workflow for the synthesis of 1,4-Phenylene diacrylate.
Polymerization of 1,4-Phenylene Diacrylate: Crafting Rigid Networks
The two acrylate groups of 1,4-phenylene diacrylate readily undergo free-radical polymerization to form a highly crosslinked, rigid polymer network. The polymerization can be initiated by either thermal or photochemical means.
Photopolymerization
Photopolymerization is a rapid and spatially controllable method for curing 1,4-phenylene diacrylate. It is particularly advantageous for applications requiring thin films or intricate geometries.
Mechanism: The process is initiated by a photoinitiator that, upon absorption of light (typically UV or visible), generates free radicals. These radicals then attack the vinyl groups of the acrylate moieties, initiating a chain reaction that leads to the formation of a crosslinked polymer network.
Experimental Protocol - UV Curing:
-
Formulation: Prepare a solution of 1,4-phenylene diacrylate in a suitable solvent (if necessary) or use it in its molten state. Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) or bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO), at a concentration typically ranging from 0.1 to 5 wt%.[5][6]
-
Application: Apply the formulation as a thin film onto a substrate.
-
Curing: Expose the film to a UV light source (e.g., a mercury lamp or a UV LED with an appropriate wavelength) for a specified duration, which can range from seconds to minutes depending on the light intensity, photoinitiator concentration, and film thickness.[5]
Figure 3: General workflow for the photopolymerization of 1,4-Phenylene diacrylate.
Thermal Polymerization
Thermal polymerization is an alternative method that utilizes heat to initiate the polymerization process.
Mechanism: A thermal initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is added to the monomer. Upon heating, the initiator decomposes to form free radicals, which then initiate the polymerization of the acrylate groups. Spontaneous thermal polymerization can also occur at elevated temperatures without the addition of an initiator.[7][8]
Experimental Protocol - Thermal Curing:
-
Formulation: Mix 1,4-phenylene diacrylate with a thermal initiator (e.g., 0.1-2 wt% BPO or AIBN).
-
Curing: Heat the mixture to a temperature above the decomposition temperature of the initiator (typically in the range of 60-120 °C) for a period of several minutes to hours.[2]
Properties of Poly(1,4-Phenylene Diacrylate)
The polymer network formed from 1,4-phenylene diacrylate is characterized by its high rigidity, thermal stability, and chemical resistance, all of which are direct consequences of the aromatic core and high crosslink density.
| Property | Description | Source/Rationale |
| Glass Transition Temperature (Tg) | Expected to be high due to the rigid phenylene backbone and high crosslink density, likely exceeding 100 °C. For comparison, the related poly(2-t-butyl-1,4-phenylene bis(4-(6-(acryloyloxy)hexyloxy)benzoate)) has a Tg of around 67-82 °C.[9] | [9][10] |
| Mechanical Properties | Expected to exhibit high modulus and hardness, but potentially brittle due to the high crosslink density. | [11] |
| Thermal Stability | The aromatic structure suggests good thermal stability, with decomposition temperatures likely above 250 °C. | [12] |
| Solvent Resistance | The highly crosslinked nature should result in excellent resistance to a wide range of organic solvents. |
Table 2: Expected properties of poly(1,4-phenylene diacrylate). Note: Specific experimental data for the homopolymer is not widely available in the literature, and these are expected properties based on its chemical structure and comparison with similar polymers.
Applications in Drug Development and Beyond
The unique properties of 1,4-phenylene diacrylate make it a valuable component in various advanced materials, including those with biomedical applications.
Hydrogels for Controlled Drug Release
While less common than more hydrophilic diacrylates like poly(ethylene glycol) diacrylate (PEGDA), 1,4-phenylene diacrylate can be incorporated into hydrogel formulations as a crosslinker to enhance mechanical strength and modulate drug release profiles.[3][13]
Causality of Application:
-
Mechanical Reinforcement: The rigid phenylene units can significantly increase the modulus and toughness of otherwise soft hydrogels.
-
Modulation of Drug Release: The hydrophobicity of the phenylene group can influence the release of hydrophobic drugs. Furthermore, the ester linkages in the polymer backbone are susceptible to hydrolysis, which could lead to a biodegradable system for sustained drug release.[3][14] The degradation rate can be influenced by the local pH and the presence of enzymes.[15][16][17]
Experimental Workflow - Fabrication of a Drug-Loaded Hydrogel:
-
Pre-polymer Solution: Prepare a solution containing a primary hydrophilic monomer (e.g., N-vinylpyrrolidone or a PEG-based monomer), 1,4-phenylene diacrylate as a crosslinker, a photoinitiator, and the drug to be encapsulated.
-
Photopolymerization: Cast the pre-polymer solution into a mold and expose it to UV light to form the drug-loaded hydrogel.
-
Swelling and Characterization: Characterize the swelling behavior of the hydrogel in a relevant buffer solution.
-
In Vitro Drug Release Study: Place the hydrogel in a buffer solution at 37 °C and periodically measure the concentration of the released drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[18][19]
Other High-Performance Applications
-
High-Performance Coatings: Its high rigidity and thermal stability contribute to scratch resistance and durability in coatings.
-
Adhesives and Composites: The strong crosslinked network leads to robust adhesives and composite materials.[20]
-
Optical and Electronic Materials: The defined structure and stability are beneficial for applications in optical and electronic components.[20]
Characterization Techniques
A thorough characterization of both the monomer and the resulting polymer is essential for quality control and for understanding the structure-property relationships.
| Technique | Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the synthesized monomer and can be used to determine the degree of conversion during polymerization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the presence of characteristic functional groups (e.g., C=O of the ester, C=C of the acrylate) and monitors the disappearance of the acrylate double bond during polymerization. |
| Differential Scanning Calorimetry (DSC) | Determines the melting point of the monomer and the glass transition temperature (Tg) of the polymer. It can also be used to study the kinetics of thermal polymerization.[21] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer.[21] |
| Gel Permeation Chromatography (GPC) | While not suitable for the fully crosslinked polymer, GPC can be used to analyze the molecular weight of any soluble fractions or linear polymers formed under specific conditions.[15] |
Safety and Handling
1,4-Phenylene diacrylate is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this chemical.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place, away from heat and sources of ignition. The presence of a polymerization inhibitor is crucial for safe storage.[4]
Conclusion and Future Perspectives
1,4-Phenylene diacrylate is a highly versatile and rigid crosslinking monomer with significant potential in materials science. Its well-defined structure provides a direct link between the molecular level and the macroscopic properties of the resulting polymers. While its applications in high-performance coatings and adhesives are established, its role in advanced biomedical applications, particularly in drug delivery, is an exciting and evolving area of research. The ability to precisely tune the mechanical properties and degradation kinetics of hydrogels by incorporating this rigid crosslinker opens up new avenues for the development of sophisticated drug delivery systems. Further research into the biocompatibility and in vivo degradation of polymers derived from 1,4-phenylene diacrylate will be crucial in realizing its full potential in the pharmaceutical and biomedical fields.
References
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